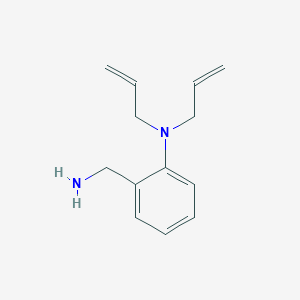

N,N-Diallyl-2-(aminomethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-N,N-bis(prop-2-enyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-3-9-15(10-4-2)13-8-6-5-7-12(13)11-14/h3-8H,1-2,9-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKXOWKNEPOJLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201262772 | |

| Record name | 2-(Di-2-propen-1-ylamino)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220034-10-5 | |

| Record name | 2-(Di-2-propen-1-ylamino)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Di-2-propen-1-ylamino)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance in Organic Chemistry and Advanced Materials Science

The significance of N,N-Diallyl-2-(aminomethyl)aniline in organic chemistry lies in its potential as a versatile building block. The presence of multiple reactive sites—the nucleophilic secondary amine, the reactive allyl groups, and the aromatic ring—allows for a variety of synthetic manipulations. This makes it a valuable intermediate for the synthesis of more complex molecules, including heterocyclic compounds and polymers.

In the field of advanced materials science, molecules containing diallyl functionalities are precursors to cross-linked polymers. The ability of the allyl groups to undergo polymerization reactions is key to creating robust materials with specific thermal and mechanical properties. The aminomethyl group can further contribute to the material's properties by influencing adhesion, providing a site for further functionalization, or by imparting specific catalytic activities. The functionalization of compounds with specific groups is a common strategy to achieve desired chemical reactions and material properties. pressbooks.pub

Synthetic Methodologies for N,n Diallyl 2 Aminomethyl Aniline

The synthesis of N,N-Diallyl-2-(aminomethyl)aniline involves the introduction of two allyl groups to the primary amino group of 2-(aminomethyl)aniline (B1197330). This transformation can be approached through various synthetic strategies, with a growing emphasis on environmentally benign and efficient protocols. This section explores the application of green chemistry principles and the optimization of reaction parameters for the sustainable synthesis and isolation of the target compound.

Mechanistic Investigations and Reaction Pathways of N,n Diallyl 2 Aminomethyl Aniline

Fundamental Organic Reactions of Allylamines and Anilines

The reactivity of N,N-Diallyl-2-(aminomethyl)aniline is dictated by the interplay of its nucleophilic nitrogen centers and the electrophilic character of its alkene functionalities.

Nucleophilic Reactivity at Nitrogen Centers

The molecule possesses two distinct nitrogen atoms: the tertiary amine of the diallylamino group and the primary amine of the aminomethyl group attached to the aniline (B41778) ring. Both nitrogen atoms possess lone pairs of electrons, rendering them nucleophilic.

The nucleophilicity of the aniline nitrogen is influenced by the electronic effects of the substituents on the aromatic ring. The ortho-aminomethyl group, being an electron-donating group, is expected to enhance the electron density on the aniline nitrogen, thereby increasing its nucleophilicity compared to unsubstituted aniline. Conversely, the bulky diallyl groups on the other nitrogen atom may sterically hinder its approach to electrophiles.

These nitrogen centers are prone to reactions with a variety of electrophiles. For instance, they can undergo alkylation, acylation, and reactions with carbonyl compounds to form imines or enamines, fundamental transformations in organic synthesis. The relative reactivity of the two nitrogen atoms would likely be influenced by steric hindrance and the specific reaction conditions employed.

Electrophilic Additions to Alkene Moieties

The two allyl groups contain carbon-carbon double bonds, which are regions of high electron density, making them susceptible to electrophilic attack. Classic electrophilic addition reactions, such as halogenation (with Br₂ or Cl₂), hydrohalogenation (with HBr or HCl), and hydration (acid-catalyzed addition of water), are anticipated to occur at these sites.

The regioselectivity of these additions would be expected to follow Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms. However, the presence of the nitrogen atom could influence the reaction pathway, potentially leading to the formation of nitrogen-containing heterocyclic compounds through intramolecular attack following the initial electrophilic addition.

Intramolecular Cyclization and Rearrangement Mechanisms

The proximate positioning of the diallylamino and aminomethyl groups on the aniline scaffold provides a fertile ground for intramolecular reactions, leading to the formation of various heterocyclic structures. These transformations can be triggered by radical initiators or mediated by transition metals.

Radical Cyclization Pathways

The generation of a radical species on the this compound molecule could initiate a cascade of intramolecular cyclization events. For instance, a radical initiator could abstract a hydrogen atom from one of the allylic positions, generating a stabilized allylic radical. This radical could then attack one of the double bonds of the other allyl group or the aromatic ring itself.

Such radical cyclizations are known to be powerful methods for the construction of five- and six-membered rings. The regioselectivity of the cyclization would be governed by the relative stability of the resulting radical intermediates, with 5-exo and 6-endo cyclizations being common pathways. The specific products formed would depend on the reaction conditions and the nature of the radical initiator used.

Metal-Mediated Cycloaddition Reactions

Transition metals, such as palladium, rhodium, and ruthenium, are well-known to catalyze a variety of cycloaddition and rearrangement reactions involving allylic systems. In the case of this compound, a metal catalyst could coordinate to the allyl groups, facilitating intramolecular carbon-carbon or carbon-nitrogen bond formation.

For example, a palladium-catalyzed intramolecular Heck-type reaction could lead to the formation of fused or bridged ring systems. Alternatively, ring-closing metathesis (RCM) using a Grubbs-type ruthenium catalyst could potentially form a seven-membered heterocyclic ring by connecting the two allyl groups. The ortho-aminomethyl group could also participate in these metal-mediated processes, potentially acting as a directing group or a nucleophile to trap reactive intermediates.

Kinetics and Thermodynamics of this compound Transformations

A quantitative understanding of the reaction rates (kinetics) and the relative stabilities of reactants, intermediates, and products (thermodynamics) is crucial for predicting the feasibility and outcome of the potential transformations of this compound. In the absence of specific experimental data for this compound, we can draw upon general principles and data from analogous systems.

The kinetics of the nucleophilic reactions at the nitrogen centers would be influenced by factors such as the concentration of reactants, temperature, and the nature of the solvent. Steric hindrance around the diallylamino nitrogen would likely result in a slower reaction rate compared to the more accessible primary amine of the aminomethyl group.

For the intramolecular cyclization reactions, the activation energy for the initial bond-forming step would be a key determinant of the reaction rate. The thermodynamic stability of the resulting cyclic products would dictate the position of the equilibrium. Generally, the formation of five- and six-membered rings is thermodynamically favored over smaller or larger rings due to lower ring strain.

Influence of Electronic and Steric Effects on Reaction Outcome

The outcome of reactions involving this compound, particularly in the context of cyclization, is critically dependent on electronic and steric factors. The ortho-aminomethyl group and the N,N-diallyl substituents exert significant influence on the reactivity of the molecule and the selectivity of the reaction.

Steric effects primarily arise from the two allyl groups attached to the nitrogen atom. These groups create a congested environment around the reactive center. In palladium-catalyzed reactions, this steric hindrance can influence which of the allyl groups participates in the cyclization, and can also affect the coordination of the catalyst. figshare.comillinois.edu In some cases, steric bulk can be advantageous, for example, by preventing undesired side reactions like over-allylation. The steric repulsion between the allyl moiety and the catalyst surface can dictate the regioselectivity of the reaction. semanticscholar.org

The interplay between electronic and steric effects is crucial in determining the reaction pathway. For example, in a potential intramolecular Heck-type reaction, the electron-donating aminomethyl group would activate the aniline ring, while the steric bulk of the diallyl groups would influence the approach of the palladium catalyst and the subsequent bond formations. nih.govlumenlearning.com

Below are illustrative tables that hypothesize the influence of electronic and steric effects on the reaction outcomes of this compound based on findings from related systems.

Table 1: Hypothetical Influence of Electronic Effects on Cyclization of this compound Derivatives

| Substituent at ortho-position | Electronic Effect | Expected Impact on Reaction Rate | Plausible Product(s) |

| -CH₂NH₂ (as in the title compound) | Electron-donating | Accelerated | Nitrogen-containing heterocycles |

| -NO₂ | Electron-withdrawing | Retarded | Reduced yield of cyclized products |

| -H | Neutral | Baseline | Cyclized products |

| -OCH₃ | Electron-donating | Accelerated | Nitrogen-containing heterocycles |

This table is illustrative and based on general principles of electronic effects in aromatic substitution and cyclization reactions.

Table 2: Hypothetical Influence of Steric Effects on Reaction of this compound

| N-Substituents | Steric Hindrance | Expected Impact on Regioselectivity | Potential Outcome |

| N,N-Diallyl | High | May favor cyclization at the less hindered allyl C=C bond | Formation of a single major regioisomer |

| N,N-Dimethyl | Low | Reduced regioselectivity | Potential for multiple products |

| N-Allyl, N-H | Moderate | Intermediate regioselectivity | Mixture of regioisomers |

This table is illustrative and based on established principles of steric hindrance in transition metal-catalyzed reactions. figshare.comsemanticscholar.org

Coordination Chemistry and Catalytic Applications of N,n Diallyl 2 Aminomethyl Aniline

Ligand Design and Coordination Modes

The structure of N,N-Diallyl-2-(aminomethyl)aniline, featuring a primary aminomethyl group and a diallylamino group substituted on an aniline (B41778) framework, suggests its potential as a chelating ligand in coordination chemistry.

Chelation Properties of the Diamine Framework

The molecule possesses two potential nitrogen donor atoms: the nitrogen of the primary aminomethyl group and the tertiary nitrogen of the diallylamino group. This arrangement allows for the possibility of forming a five-membered chelate ring with a metal center, a common and stable coordination motif. The flexibility of the aminomethyl side chain would enable the ligand to adapt to the preferred coordination geometries of various metal ions. The electronic properties of the aniline ring could also influence the donor strength of the nitrogen atoms.

Synthesis and Structural Characterization of Metal Complexes

While no specific metal complexes of this compound have been reported in the searched literature, the synthesis of such complexes would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization of these hypothetical complexes would be crucial to confirm the coordination mode. Techniques such as X-ray crystallography would provide definitive structural information, including bond lengths and angles, to elucidate how the ligand binds to the metal. Spectroscopic methods like IR and NMR would also offer insights into the ligand's coordination.

Applications in Homogeneous Catalysis

The presence of nitrogen donor atoms and allyl groups suggests that metal complexes of this compound could be active in various homogeneous catalytic transformations.

Transition Metal-Catalyzed Transformations (e.g., Ruthenium, Palladium, Copper)

Complexes of ruthenium, palladium, and copper with amine ligands are well-known to catalyze a wide range of organic reactions. For instance, ruthenium complexes are often employed in hydrogenation and transfer hydrogenation reactions. Palladium complexes are extensively used in cross-coupling reactions, and copper catalysts are effective in various coupling and cyclization reactions. Hypothetically, metal complexes of this compound could be explored as catalysts in such transformations, with the ligand's structure potentially influencing the catalyst's activity and selectivity.

Asymmetric Catalysis, including Transfer Hydrogenation

For applications in asymmetric catalysis, a chiral version of the ligand would be required. While this compound itself is achiral, its framework could be modified to introduce chirality. If a chiral variant were synthesized, its metal complexes could be investigated as catalysts for asymmetric reactions, such as the asymmetric transfer hydrogenation of ketones to produce chiral alcohols. The success of such a catalyst would depend on the effective transfer of chirality from the ligand to the substrate during the catalytic cycle.

Applications in Heterogeneous Catalysis

There is no available information to suggest that this compound has been utilized in heterogeneous catalysis. To be employed in this context, the ligand or its metal complexes would typically be immobilized on a solid support, such as silica (B1680970) or a polymer. This approach can facilitate catalyst recovery and reuse, which is advantageous for industrial processes. The allyl groups on the ligand could potentially be used as handles for grafting the molecule onto a support material.

Lack of Publicly Available Research on this compound in Heterogeneous Catalysis

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research specifically detailing the design, synthesis, or application of heterogeneous catalysts derived from the chemical compound This compound . The investigation sought to uncover information regarding the coordination chemistry of this compound and its subsequent use in creating supported and recoverable catalytic systems, as per the specified focus.

The search included broad inquiries into the catalytic applications of N-allyl and aminomethyl aniline derivatives to infer potential uses. However, these searches did not yield any specific examples or data related to this compound itself being utilized as a ligand or precursor for heterogeneous catalysts.

While general methodologies exist for the N-alkylation of anilines using various heterogeneous catalysts, and for the synthesis of substituted anilines, the specific application of this compound in this context is not documented in the available scientific literature. Similarly, while the coordination chemistry of other aminomethyl-containing ligands has been explored, this specific compound has not been the subject of such studies.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings or data tables on the "" as it pertains to the design of heterogeneous catalysts and recoverable systems. The requested information does not appear to be present in the current body of scientific knowledge.

Advanced Spectroscopic and Structural Characterization of N,n Diallyl 2 Aminomethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR for Structural Assignment

The ¹H and ¹³C NMR spectra of N,N-Diallyl-2-(aminomethyl)aniline are predicted to exhibit characteristic signals corresponding to its unique structural fragments: the substituted aniline (B41778) ring, the aminomethyl bridge, and the two N-allyl groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct resonances for the aromatic protons, the benzylic methylene (B1212753) protons, and the protons of the allyl groups. The aromatic protons on the disubstituted benzene (B151609) ring would likely appear as a complex multiplet pattern in the range of δ 6.5-7.5 ppm. The chemical shifts of these protons are influenced by the electron-donating effects of the amino and aminomethyl substituents. researchgate.net The two protons of the aminomethyl bridge (-CH₂-N) are anticipated to resonate as a singlet or a slightly broadened singlet around δ 3.5-4.0 ppm. The two diallyl groups would give rise to a more complex set of signals. The methylene protons attached to the nitrogen (N-CH₂) would likely appear as a doublet around δ 3.8-4.2 ppm. The vinylic protons would show characteristic signals: a multiplet for the -CH= proton around δ 5.7-6.0 ppm, and two distinct multiplets for the terminal =CH₂ protons between δ 5.0-5.4 ppm, showing both geminal and vicinal coupling. hmdb.cachemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The aromatic carbons are expected to resonate in the δ 110-150 ppm region. The carbon atom attached to the diallylamino group (C-N) would be significantly deshielded and is predicted to appear around δ 145-150 ppm. The other aromatic carbons would have chemical shifts influenced by their position relative to the two substituents. researchgate.netchemicalbook.com The carbon of the aminomethyl group (-CH₂-N) is expected around δ 45-55 ppm. For the allyl groups, the methylene carbon (N-CH₂) would likely resonate at δ 50-55 ppm, the internal vinylic carbon (-CH=) at δ 130-135 ppm, and the terminal vinylic carbon (=CH₂) at δ 115-120 ppm. mdpi.comoregonstate.edu

Predicted ¹H and ¹³C NMR Data for this compound:

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic-H | 6.5 - 7.5 (m) | - |

| -CH₂-NH₂ | ~3.7 (s) | ~48 |

| N-CH₂- (allyl) | ~4.0 (d) | ~53 |

| -CH= (allyl) | ~5.8 (m) | ~133 |

| =CH₂ (allyl) | 5.1 - 5.3 (m) | ~117 |

| Aromatic C-N(diallyl) | - | ~148 |

| Aromatic C-CH₂ | - | ~130 |

| Other Aromatic C | - | 115 - 128 |

Note: The predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions. m = multiplet, s = singlet, d = doublet.

Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR) for Conformation and Dynamics

To unambiguously assign all proton and carbon signals and to gain deeper insights into the molecule's conformation and dynamics, advanced NMR techniques are indispensable.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial to establish the connectivity between protons that are coupled to each other. sdsu.edu For instance, it would clearly show the correlation between the N-CH₂ protons and the -CH= proton of the allyl groups, as well as the coupling between the vinylic protons themselves. It would also help to delineate the coupling network within the aromatic ring. science.govresearchgate.netugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would directly link each proton to the carbon atom it is attached to. sdsu.eduscience.gov This is essential for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR spectroscopy, although less sensitive, provides direct information about the nitrogen atoms in the molecule. huji.ac.il The spectrum of this compound would be expected to show two distinct ¹⁵N signals. The primary amine nitrogen (-NH₂) would likely resonate in the range of δ 30-60 ppm (referenced to liquid NH₃). The tertiary amine nitrogen of the diallylamino group is predicted to be in a similar range, though its exact chemical shift would be influenced by the electronic effects of the allyl and phenyl groups. nih.govresearchgate.netresearchgate.netscience-and-fun.de Studies on substituted anilines have shown that ortho-substitution can significantly affect the ¹⁵N chemical shift due to steric and electronic interactions. mdpi.comnih.gov

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to display a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Characteristic FTIR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (primary amine) | 3300 - 3500 | Medium, two bands |

| C-H stretch (aromatic) | 3000 - 3100 | Medium to weak |

| C-H stretch (aliphatic & vinylic) | 2850 - 3000 | Medium |

| C=C stretch (alkene) | 1640 - 1680 | Medium to weak |

| C=C stretch (aromatic) | 1450 - 1600 | Medium, multiple bands |

| N-H bend (primary amine) | 1550 - 1650 | Medium |

| C-H bend (alkene) | 910 - 990 | Strong |

| C-N stretch | 1250 - 1350 | Medium |

| C-H out-of-plane bend (aromatic) | 730 - 770 (ortho-disubstituted) | Strong |

The presence of two distinct N-H stretching bands would be a clear indicator of the primary amine group (-NH₂). researchgate.net The C-H stretching region would show contributions from both the aromatic and the aliphatic/vinylic protons. The C=C stretching vibrations of the allyl groups and the aromatic ring would appear in their characteristic regions. Strong bands in the fingerprint region, particularly the C-H out-of-plane bending, would provide evidence for the ortho-disubstitution pattern of the aniline ring. nist.gov

Raman Spectroscopy

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to FTIR. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals.

For this compound, the C=C stretching vibrations of the allyl groups and the aromatic ring are expected to be prominent in the Raman spectrum. The symmetric stretching of the benzene ring, often observed around 1000 cm⁻¹, would likely be a strong feature. researchgate.net The N-N bond, if it were present, typically shows a Raman signal, but in this molecule, the focus would be on the C-N and C-C bonds within the amine and allyl groups.

Electronic Spectroscopy

Electronic spectroscopy, typically using Ultraviolet-Visible (UV-Vis) light, probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted aniline chromophore. Aniline itself typically shows two main absorption bands: a strong band around 230 nm (the E2-band) and a weaker, structured band around 280 nm (the B-band), corresponding to π → π* transitions. researchgate.netresearchgate.netnist.gov

For this compound, the presence of the electron-donating diallylamino and aminomethyl groups is expected to cause a red shift (bathochromic shift) of these absorption maxima compared to unsubstituted aniline. This is due to the interaction of the nitrogen lone pairs with the π-system of the benzene ring, which raises the energy of the highest occupied molecular orbital (HOMO). The primary absorption bands are likely to be observed in the 240-260 nm and 290-310 nm regions. The exact positions and intensities of these bands would also be influenced by the solvent polarity. rsc.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of this compound is predicted to be dominated by the electronic transitions within the substituted aniline chromophore. The spectrum is expected to exhibit characteristic absorption bands arising from π → π* transitions of the benzene ring, which are influenced by the electronic effects of the amino and diallylamino substituents.

In analogous compounds like N,N-dimethylaniline, absorption bands are observed that can be attributed to these transitions. For instance, N,N-dimethylaniline in cyclohexane (B81311) exhibits an absorption maximum at approximately 251 nm. photochemcad.com The presence of the electron-donating amino groups (both the primary aminomethyl and the tertiary diallylamino groups) on the aniline ring is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. The allyl groups themselves are not expected to significantly alter the position of the main absorption bands, as their π-systems are not in direct conjugation with the aromatic ring.

The expected UV-Vis absorption data, based on analogous compounds, is summarized in the table below. The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.

| Compound | Solvent | λmax (nm) | ε (M⁻¹cm⁻¹) | Reference |

| N,N-Dimethylaniline | Cyclohexane | 251 | 14900 | photochemcad.com |

| Aniline | ~230, ~280 | |||

| This compound | (Predicted) | ~250-260, ~290-300 | - |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For this compound, both Gas Chromatography-Mass Spectrometry (GC/MS) with electron ionization (EI) and Electrospray Ionization-Mass Spectrometry (ESI-MS) would provide valuable information.

The molecular formula of this compound is C₁₃H₁₈N₂, giving it a molecular weight of 202.30 g/mol . bldpharm.com In an EI-MS experiment, the molecular ion peak (M⁺) would be expected at an m/z of 202.

The fragmentation of this compound is predicted to follow several characteristic pathways for amines. Alpha-cleavage is a dominant fragmentation mechanism for amines, involving the breaking of a C-C bond adjacent to the nitrogen atom. For the diallylamino group, this would involve the loss of an allyl radical (C₃H₅, mass = 41), leading to a fragment at m/z 161. A prominent peak is also expected from the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl (B1604629) cation or a related tropylium (B1234903) ion, with a fragment at m/z 91.

The fragmentation of the 2-(aminomethyl)aniline (B1197330) core can be inferred from the mass spectrum of 2-(aminomethyl)aniline itself, which shows a molecular ion at m/z 122 and a base peak at m/z 105, corresponding to the loss of NH₃. nih.gov

A plausible fragmentation pattern for this compound under EI-MS is outlined in the table below.

| m/z | Proposed Fragment | Plausible Origin |

| 202 | [C₁₃H₁₈N₂]⁺ | Molecular Ion (M⁺) |

| 161 | [M - C₃H₅]⁺ | Loss of an allyl radical |

| 121 | [C₈H₁₁N]⁺ | Fragment corresponding to N,N-dimethylaniline (by analogy) |

| 106 | [C₇H₈N]⁺ | Cleavage of the bond between the methylene group and the ring |

| 91 | [C₇H₇]⁺ | Tropylium ion from cleavage of the benzylic C-N bond |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 41 | [C₃H₅]⁺ | Allyl cation |

ESI-MS, being a softer ionization technique, would likely show a strong protonated molecular ion [M+H]⁺ at m/z 203.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure has been reported for this compound, the analysis of related aniline derivatives offers insights into the potential solid-state structure.

Aniline and its derivatives often crystallize in monoclinic or orthorhombic space groups. cambridge.orgsci-hub.se The crystal packing is typically influenced by hydrogen bonding, particularly with the presence of amino groups, and van der Waals interactions. In the case of this compound, the primary amine of the aminomethyl group would be expected to act as a hydrogen bond donor, while the nitrogen atoms of both amino groups could act as hydrogen bond acceptors.

The table below presents crystallographic data for some aniline derivatives, illustrating the diversity in their crystal systems and space groups.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| o-Chloroaniline | Orthorhombic | Pmmm | a=1.8391 nm, b=1.0357 nm, c=0.6092 nm | cambridge.org |

| 2,6-Dichloroaniline | Monoclinic | P2₁/c | a=1.1329 nm, b=0.41093 nm, c=1.5445 nm, β=99.96° | cambridge.org |

| 2,6-Dinitroaniline | Monoclinic | P2₁/n | a=3.782 Å, b=27.729 Å, c=7.152 Å, β=95.41° | researchgate.net |

| 2-(Aminomethyl)aniline | (Data available) | CCDC Number: 140591 | nih.gov |

A successful crystallographic study of this compound would precisely determine the conformation of the diallyl groups, the geometry around the nitrogen atoms, and the nature of the intermolecular hydrogen bonding network, providing invaluable information for understanding its chemical and physical properties.

Computational and Theoretical Investigations of N,n Diallyl 2 Aminomethyl Aniline

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, with a strong reliance on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of N,N-Diallyl-2-(aminomethyl)aniline at the atomic level. These calculations offer a detailed picture of the molecule's geometry, electronic landscape, and spectroscopic behavior.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. The presence of flexible groups, such as the two allyl chains and the aminomethyl group, suggests that the molecule can exist in multiple conformations.

Conformational analysis using DFT would explore the potential energy landscape to identify various local minima (stable conformers) and the transition states that connect them. The orientation of the allyl groups relative to the aniline (B41778) ring and the rotation around the C-C and C-N single bonds of the aminomethyl substituent are key degrees of freedom. Theoretical studies on similar structures, like N,N-diallylaniline and substituted quinoxalines, have demonstrated that N-alkylation significantly influences the final geometry. google.comuctm.edu The optimization process reveals crucial geometric parameters. For instance, in related aniline derivatives, DFT calculations have been used to determine bond lengths and angles with excellent agreement with experimental X-ray diffraction data. nih.gov

Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table presents expected values based on DFT calculations of analogous molecules. Actual values would require specific computation for this compound.

| Parameter | Bond/Angle | Predicted Value (DFT) |

|---|---|---|

| Bond Length | C-N (Aniline Ring) | ~1.40 Å |

| C-N (Allyl Group) | ~1.47 Å | |

| C=C (Allyl Group) | ~1.34 Å | |

| C-N (Aminomethyl) | ~1.46 Å | |

| Bond Angle | C-N-C (Diallyl) | ~118° |

| C-C-N (Aminomethyl) | ~112° |

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic characteristics. DFT is extensively used to analyze the electronic structure, including the distribution of electrons and the nature of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atoms, which possess lone pairs of electrons. The LUMO is likely distributed over the aromatic ring's π-system. researchgate.netresearchgate.net The presence of both electron-donating (amino) and alkyl groups influences the energy levels of these orbitals. Computational studies on aniline copolymers have shown that modifications to the aniline structure significantly alter the HOMO-LUMO gap, thereby tuning its electronic properties. researchgate.net

Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are also employed to visualize charge distribution. The MEP map would highlight electron-rich regions (negative potential), such as around the nitrogen atoms, which are susceptible to electrophilic attack, and electron-poor regions (positive potential), typically around the hydrogen atoms of the amino group. ekb.eg

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) Conceptual values based on typical DFT results for substituted anilines.

| Orbital | Predicted Energy (eV) | Description |

|---|---|---|

| HOMO | -5.5 to -6.0 eV | Associated with electron-donating capacity |

| LUMO | -0.5 to -1.0 eV | Associated with electron-accepting capacity |

| HOMO-LUMO Gap | 4.5 to 5.5 eV | Indicator of chemical reactivity and stability |

DFT calculations are a reliable method for predicting various spectroscopic parameters, which can then be compared with experimental data for structure verification.

Vibrational Spectroscopy (FTIR): Theoretical frequency calculations can predict the infrared spectrum. For this compound, characteristic vibrational modes would include N-H stretching of the primary amine, C-H stretching of the aromatic and allyl groups, C=C stretching of the allyl groups, and C-N stretching vibrations. Comparing the computed spectrum with experimental data helps in the assignment of observed vibrational bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT allows for the accurate prediction of 1H and 13C NMR chemical shifts. ekb.egnih.gov These theoretical values are invaluable for assigning signals in experimental spectra and confirming the molecular structure.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. researchgate.net The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π→π* transitions within the aniline ring. rasayanjournal.co.in

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful asset for unraveling the complex mechanisms of chemical reactions, providing details that are often inaccessible through experimental means alone.

A transition state (TS) is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. Identifying and characterizing the TS is crucial for understanding the reaction's feasibility and kinetics. Using DFT, a transition state search can be performed to locate the saddle point on the potential energy surface corresponding to the TS. nih.gov

For a potential reaction involving this compound, such as an intramolecular cyclization, computational chemists would model the geometric and electronic structure of the proposed transition state. A key verification of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate leading from reactant to product. nih.gov

Once the structures of the reactants, products, and transition states have been optimized, an energy profile for the reaction pathway can be constructed. This profile plots the potential energy of the system as it progresses along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate. nih.gov

By calculating the energy profiles for different possible reaction pathways, computational modeling can predict which mechanism is energetically most favorable. For instance, in the Bamberger rearrangement of N-phenylhydroxylamine, DFT calculations were used to evaluate multiple proposed mechanisms, ultimately identifying a new pathway involving a dication-like transition state that was consistent with experimental observations. nih.gov Similarly, for this compound, different cyclization or rearrangement pathways could be computationally explored to predict the most likely reaction outcome under specific conditions.

Synthesis and Characterization of N,n Diallyl 2 Aminomethyl Aniline Derivatives and Analogues

Systematic Modification of the Aniline (B41778) Ring System

There is no published research on the systematic modification of the aniline ring of N,N-Diallyl-2-(aminomethyl)aniline. Such studies would typically involve introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the benzene (B151609) ring to investigate the electronic and steric effects on the molecule's properties and reactivity. While methods for modifying aniline rings in other contexts are well-established in organic chemistry, their specific application to this compound has not been reported.

Introduction of Chiral Centers and Enantioselective Synthesis

The potential for introducing chirality into analogues of this compound exists, for instance, by modifying the allyl groups or the aminomethyl substituent. However, there are no reports of enantioselective syntheses for this compound or its close analogues. General strategies for the enantioselective synthesis of other types of amines, such as α-trifluoromethyl amines, have been developed, but their applicability to this specific structural framework has not been explored. nih.gov

Structure-Reactivity and Structure-Property Relationship Studies

Without a library of synthesized derivatives, no structure-reactivity or structure-property relationship studies for this compound have been conducted. Such studies are fundamental to understanding how molecular structure influences chemical behavior and physical characteristics. For other classes of aniline derivatives, research has been conducted to establish these relationships, often with applications in materials science or medicinal chemistry. nih.govsmolecule.com Unfortunately, the foundational work of synthesizing and characterizing a series of this compound derivatives has not been published, precluding any such analysis.

Integration of N,n Diallyl 2 Aminomethyl Aniline into Advanced Materials

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) are classes of crystalline porous materials constructed from inorganic nodes (metal ions or clusters for MOFs) and organic linkers (for MOFs and COFs). nih.govyoutube.com The careful selection of these components allows for the precise tuning of the resulting framework's properties for applications in gas storage, separation, and catalysis. youtube.com

N,N-Diallyl-2-(aminomethyl)aniline as a Linker or Building Block in Framework Synthesis

The utility of an organic molecule as a linker in MOF or COF synthesis is largely dependent on its geometry and rigidity. youtube.com Rigid, multitopic linkers are often preferred as they lead to the formation of stable, well-defined porous structures. This compound possesses several potential coordination sites: the aniline (B41778) nitrogen, the aminomethyl nitrogen, and the π-systems of the allyl groups and the benzene (B151609) ring. However, the molecule's inherent flexibility, conferred by the rotatable bonds of the allyl and aminomethyl groups, presents a structural challenge.

While this flexibility might hinder the formation of highly ordered, rigid frameworks, it could be leveraged to create "soft" or dynamic frameworks. These materials can exhibit responsive behavior, changing their conformation or pore structure in response to external stimuli such as guest molecules, light, or temperature. The primary amine of the aminomethyl group or the aniline nitrogen could potentially coordinate with metal centers in MOF synthesis. For COF synthesis, which relies on strong covalent bonds, the amine functionalities could participate in reactions to form imine, amide, or other linkages, provided a suitable comonomer is used. The presence of multiple reactive sites could, however, lead to complex or amorphous networks if reaction conditions are not precisely controlled.

Post-Synthetic Modification of Frameworks Utilizing the Compound

Post-synthetic modification (PSM) is a powerful technique for introducing new functionalities into pre-existing MOFs and COFs without altering their underlying topology. This compound is a prime candidate for PSM due to its reactive groups.

There are two primary hypothetical routes for its use in PSM:

Covalent Attachment: The primary amine of the 2-(aminomethyl) group is a potent nucleophile. It could be used to modify frameworks that contain reactive electrophilic sites, such as aldehyde-functionalized linkers (to form imines) or acyl chlorides.

Coordination to Open Metal Sites: In many MOFs, the metal nodes possess open or solvent-occupied coordination sites after synthesis. The amine groups of this compound could coordinate to these sites, anchoring the molecule within the pores of the framework.

Once incorporated, the pendant diallyl groups would line the pores, introducing new chemical functionality. These allyl groups could serve as platforms for further reactions, such as thiol-ene "click" chemistry, halogenation, or polymerization, allowing for the precise engineering of the pore environment for targeted applications like selective adsorption or catalysis.

Polymer Science and Macromolecular Systems

The combination of a polymerizable aniline moiety and reactive allyl groups makes this compound a versatile monomer for polymer synthesis.

Electropolymerization of this compound and Related Aniline Monomers

The electrochemical polymerization of aniline is a well-established method for producing conductive polyaniline (PANI). scispace.comresearchgate.net The process typically occurs in an acidic medium and proceeds via the formation of aniline radical cations, which then couple to form the polymer chain. arxiv.org The properties of the resulting polymer are highly dependent on the substituents of the aniline monomer. scispace.comacs.orgnih.gov

For this compound, several factors would influence its electropolymerization:

Steric Hindrance: The N,N-diallyl groups would sterically block the nitrogen atom, likely preventing the typical head-to-tail coupling seen in aniline polymerization. Polymerization would be forced to proceed through C-C coupling at the aromatic ring's ortho and para positions.

Electronic Effects: The N,N-diallyl and 2-(aminomethyl) groups are both electron-donating. This would increase the electron density of the aromatic ring, likely lowering the oxidation potential required to initiate polymerization compared to unsubstituted aniline.

Side Reactions: The allyl groups are electrochemically active and could undergo side reactions at the potentials required for polymerization, potentially leading to cross-linking or undesired structural defects in the polymer film.

Studies on various substituted anilines show a wide range of conditions and resulting polymer properties. researchgate.netnih.govrsc.org

| Monomer | Electrolyte | Potential Range (vs. SCE) | Scan Rate | Resulting Polymer | Reference |

|---|---|---|---|---|---|

| Aniline | 1 M H₂SO₄ | -0.24 V to 0.9 V | 50 mV/s | Polyaniline (PANI) film | researchgate.net |

| 2-(1-methylbut-2-en-1-yl)aniline | 0.2 M HCl | Not specified | Not specified | Soluble polymer in emeraldine (B8112657) form | nih.gov |

| Anilinium hydrochloride | Acidified aqueous solution | Cyclic Voltammetry | Variable | Polyaniline film | arxiv.org |

Incorporation into Polymer Backbones or Side Chains

Beyond electropolymerization, the structure of this compound allows for its incorporation into macromolecular systems through several other routes.

As a Side Chain: The primary amine of the aminomethyl group can be used to graft the molecule onto a polymer backbone that contains reactive groups like acyl chlorides, epoxides, or isocyanates. This would produce a polymer with pendant N,N-diallylaniline moieties, which could be used for metal chelation, redox activity, or as a precursor for further modification via the allyl groups. Research into polymers with specifically designed side chains has shown this to be a viable strategy for creating materials with unique gas separation or porous properties. nih.gov

Polymerization via Allyl Groups: The two allyl groups can participate in polymerization reactions. For example, free-radical polymerization or ring-opening metathesis polymerization (ROMP) could create a polymer with a poly-aliphatic backbone and pendant 2-(aminomethyl)aniline (B1197330) groups. This approach would place the functional aniline unit on the side chain, making it highly accessible for applications such as sensing, catalysis, or drug delivery.

Step-Growth Polymerization: While the N-allyl groups prevent direct participation in typical polyamide or polyimide formation, the primary amine of the aminomethyl group could react with difunctional electrophiles (e.g., diacyl chlorides or diisocyanates) in a step-growth polymerization. This would incorporate the entire this compound unit into the polymer backbone, creating a polymer with regularly spaced aniline and allyl functionalities. Similar strategies have been used to create novel polymers from various aniline derivatives. nih.govacs.org

Supramolecular Assemblies and Self-Assembly Processes

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. nih.gov this compound contains multiple functional groups capable of directing self-assembly.

The key interactions that could drive the assembly of this molecule include:

Hydrogen Bonding: The primary amine of the 2-(aminomethyl) group can act as both a hydrogen bond donor and acceptor. This is a strong directional interaction that plays a vital role in the structural properties of crystals and assemblies involving aniline derivatives. researchgate.net

π–π Stacking: The electron-rich aromatic ring can interact with other aromatic systems through π–π stacking. This interaction is a major driving force in the self-assembly of many aromatic compounds. nih.govnih.gov

Metal Coordination: The two nitrogen atoms and the allyl π-bonds can coordinate to metal ions, leading to the formation of metallo-supramolecular assemblies with defined geometries and potentially useful photophysical or magnetic properties.

The inherent flexibility of this compound suggests that it would likely form dynamic or "soft" assemblies rather than rigid, crystalline structures. These could include folded structures (foldamers), helical assemblies, or responsive gels. The balance between the directional hydrogen bonding, the broader π-stacking, and the molecule's conformational freedom would determine the final supramolecular architecture. Studies on other flexible aromatic molecules have shown that such systems can lead to complex and functional materials where the mode of self-assembly can be switched by external stimuli. acs.org

Electrochemical Behavior of this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is no publicly available research detailing the specific electrochemical behavior of the compound this compound. Consequently, the creation of a detailed article based on the provided outline is not possible at this time.

The search for information encompassed the following areas:

Electrochemical Behavior of N,n Diallyl 2 Aminomethyl Aniline

Electrochemical Sensing Applications:No information was found regarding the application of N,N-Diallyl-2-(aminomethyl)aniline in the development of electrochemical sensors related to its fundamental electrochemical properties.

While the electrochemical properties of aniline (B41778) and its various other derivatives have been extensively studied, this specific diallylated aminomethyl-substituted aniline does not appear to have been a subject of investigation in the available scientific literature. Therefore, no data tables or detailed research findings can be provided as requested.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of complex aniline (B41778) derivatives is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. researchgate.net While traditional methods for N-alkylation of anilines exist, future research on N,N-Diallyl-2-(aminomethyl)aniline could focus on developing more efficient, selective, and sustainable synthetic routes.

Current methods for producing N,N-diallyl anilines often involve the reaction of an aniline with an allyl halide in the presence of a base. google.comresearchgate.net A catalyst-free approach for the N,N-diallylation of anilines in an aqueous alcohol solution has been reported, offering a greener alternative to conventional methods. researchgate.net However, the synthesis of the specifically substituted this compound presents unique challenges in achieving regioselectivity and avoiding side reactions.

Future efforts could explore one-pot synthesis strategies that combine the ortho-aminomethylation and N,N-diallylation of aniline. This could involve the development of novel protecting group strategies or the use of directing groups to control the position of functionalization. Furthermore, exploring alternative allylating agents beyond allyl halides, such as allyl alcohol, could offer a more atom-economical and environmentally friendly pathway, producing only water as a byproduct. nih.gov The development of photochemical methods, which have shown promise in accessing challenging aniline targets, could also provide new avenues for the synthesis of this compound. chemistryworld.com

Development of Highly Efficient and Selective Catalytic Systems

The development of advanced catalytic systems is crucial for the selective synthesis and functionalization of this compound. Research in this area could lead to more economical and environmentally benign processes with high yields and selectivities.

Homogeneous catalysis using transition metals like palladium, iridium, platinum, and nickel has been effective for the monoallylation of anilines. nih.gov However, these catalysts can be expensive and difficult to separate from the product. Future research could focus on developing heterogeneous catalysts, such as tungsten oxide supported on zirconium dioxide (WO₃/ZrO₂), which has shown high selectivity for the monoallylation of anilines and can be used in continuous flow reactors. nih.gov

For the ortho-functionalization of the aniline ring, palladium-catalyzed C-H arylation of unprotected anilines has been demonstrated, offering a way to introduce further complexity to the molecule without the need for protecting groups. nih.govresearchgate.net Copper-catalyzed ortho-amination of anilines with alkylamines at room temperature also presents a highly efficient method for installing amino motifs onto the aniline core. acs.org The development of catalysts that can selectively functionalize the different reactive sites of this compound—the aromatic ring, the primary amine, or the allyl groups—would be a significant advancement.

| Catalytic Approach | Catalyst Example | Potential Application for this compound | Key Advantages |

| Dehydrative Monoallylation | 10 wt% WO₃/ZrO₂ | Selective N-allylation | Reusable, suitable for continuous flow. nih.gov |

| Ortho C-H Arylation | Palladium Acetate / [2,2'-Bipyridin]-6(1H)-one | Functionalization of the aniline ring | High regioselectivity, no N-protection needed. nih.govresearchgate.net |

| Ortho C-H Amination | Copper-based catalysts | Introduction of further amino groups | High efficiency at room temperature. acs.org |

| N-Monomethylation | Commercial Pd/C | Selective methylation of the primary amine | High selectivity, use of sustainable methanol. researchgate.net |

Integration into Responsive or Smart Materials

Aniline derivatives are foundational components in the development of electrically conductive polymers and other "smart" materials. nih.govsci-hub.seresearchgate.netrsc.org The unique structure of this compound, with its polymerizable allyl groups and its primary amine for further functionalization, makes it a promising candidate for integration into responsive materials.

Polyaniline (PANI) and its derivatives are known for their redox activity, electrical conductivity, and stability, making them suitable for applications in sensors, antistatic coatings, and corrosion inhibition. nih.govsci-hub.se The functionalization of PANI can improve its solubility and processability, which are significant drawbacks of the parent polymer. nih.govsci-hub.se The diallyl groups in this compound could be used for cross-linking polymer chains, leading to the formation of robust, three-dimensional networks with tailored mechanical and electronic properties.

The primary amine and the diallylated amine can act as binding sites for metal ions or other analytes, making polymers derived from this monomer potentially useful in chemical sensors. nih.govresearchgate.netrsc.org The electrical and optical properties of such polymers could change in response to stimuli like pH, moisture, or the presence of specific gases, a key feature of smart materials. nih.govsci-hub.se Future research could focus on the polymerization of this compound and the characterization of the resulting polymer's properties for sensor applications. researchgate.netrsc.org

Interdisciplinary Research with Other Scientific Fields

The versatility of this compound opens up numerous avenues for interdisciplinary research, bridging organic synthesis with materials science, medicinal chemistry, and beyond.

In medicinal chemistry, aniline derivatives are core motifs in a wide range of drugs. researchgate.netnih.gov The structure of this compound could serve as a scaffold for the synthesis of novel bioactive compounds. For instance, functionalized anilines are precursors to quinolines, a class of heterocyclic compounds with diverse pharmacological activities. nih.govfigshare.com Collaborative research with biologists and pharmacologists could explore the potential of derivatives of this compound as therapeutic agents.

In materials science, collaboration with engineers could lead to the development of novel devices based on polymers derived from this compound. This could include flexible electronics, advanced coatings, and new types of sensors. nih.govresearchgate.net The study of structure-property relationships in these materials would be a key area of investigation. researchgate.net

Furthermore, the compound's ability to chelate metal ions could be explored in the field of environmental science for applications in water purification or the recovery of precious metals. The diallyl groups also offer the potential for click chemistry reactions, allowing for the straightforward attachment of this molecule to surfaces or other molecules, which could be exploited in areas such as biotechnology and nanotechnology.

Q & A

Q. What are the high-yield synthetic routes for N,N-Diallyl-2-(aminomethyl)aniline, and how are they optimized?

A two-step method involving reductive amination of 2-(aminomethyl)aniline with allyl bromide derivatives under inert conditions (e.g., nitrogen atmosphere) achieves yields up to 96% . Optimization includes using dimethylaminocarbamate as a catalyst and controlling reaction temperature (20–25°C) to minimize side reactions. Post-synthesis purification via column chromatography with silica gel (ethyl acetate/hexane eluent) ensures >95% purity.

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation requires single-crystal X-ray diffraction for bond geometry, complemented by NMR (δ 2.8–3.2 ppm for diallyl protons) and NMR (δ 120–130 ppm for allyl carbons) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 217.1467) . IR spectroscopy confirms amine N–H stretches (~3350 cm) and allyl C=C bonds (~1640 cm) .

Advanced Research Questions

Q. How can reaction conditions be tailored to synthesize this compound derivatives for medicinal chemistry?

Introducing electron-withdrawing substituents (e.g., nitro or trifluoromethyl groups) on the aromatic ring requires Pd-catalyzed cross-coupling under microwave irradiation (120°C, 30 min), achieving 60–75% yields . Solvent choice (e.g., DMF for polar intermediates) and stoichiometric excess of allylating agents (1.5–2.0 eq) prevent incomplete substitution .

Q. What are the challenges in detecting trace impurities in this compound, and how are they resolved?

Gas chromatography (GC) with flame ionization detection (FID) identifies residual aniline or monomethylaniline impurities (<0.1%) using a DB-5 capillary column (30 m × 0.25 mm) and temperature programming (50°C to 250°C at 10°C/min) . Method validation includes spiking experiments with reference standards (RSD <2%) .

Q. How does this compound participate in heterocyclic synthesis?

The compound reacts with orthoesters (e.g., triethyl orthoformate) under acidic conditions to form quinoxaline derivatives. The proximity of the amine and allyl groups enables rapid cyclization (2 h, 80°C), yielding fused heterocycles with >85% efficiency . Mechanistic studies suggest a stepwise nucleophilic attack followed by alcohol elimination .

Q. What role does this compound play in photochemical applications?

As a photoactive azoimine precursor, it undergoes [2+2] cycloaddition under UV light (365 nm) to generate strained intermediates for optoelectronic materials. Reaction kinetics monitored via UV-Vis spectroscopy show a first-order rate constant () of ) in acetonitrile .

Q. How can conflicting data on catalytic efficiency in allylation reactions be reconciled?

Discrepancies in reported yields (e.g., 70–96%) arise from catalyst choice (e.g., Ir vs. Pd complexes) and solvent polarity. Controlled experiments with deuterated analogs confirm solvent-dependent steric effects on transition states . Statistical design of experiments (DoE) identifies optimal parameters (e.g., 1.2 eq allyl bromide, 5 mol% Pd(PPh)) .

Q. What strategies improve the scalability of this compound synthesis?

Continuous-flow microreactors reduce reaction time from 18 h to 2 h by enhancing heat/mass transfer. Process analytical technology (PAT) monitors intermediate formation via inline FTIR, ensuring >90% conversion . Green chemistry principles recommend replacing dichloromethane with cyclopentyl methyl ether (CPME) for lower toxicity .

Q. How is computational modeling applied to predict reactivity trends?

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal that allyl groups lower the activation energy for nucleophilic substitution by 12–15 kcal/mol compared to non-allylated analogs . Molecular dynamics simulations correlate solvent polarity with transition-state stabilization () .

Q. What are the emerging applications of this compound in drug discovery?

It serves as a key intermediate for protease inhibitors (e.g., West Nile virus NS2B-NS3 inhibitors). Coupling with chlorotrityl resin-bound peptides (e.g., Phac-Lys(Cbz)-Lys(Cbz)-OH) under HATU activation achieves >70% coupling efficiency . In vivo studies show improved bioavailability via prodrug strategies (e.g., phosphoramidate derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.